3-Bromo-1-sec-butyl-1H-pyrazole
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Overview
Description
3-Bromo-1-sec-butyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the third position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the bromine atom and the sec-butyl group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-sec-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazoline intermediates. These intermediates can then be oxidized to yield the desired pyrazole . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes to the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-sec-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form different pyrazole derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Cycloaddition: Silver-mediated reactions with isocyanides under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-sec-butyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-sec-butyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atom and the sec-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo tautomerism, which may affect its biological activity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Lacks the sec-butyl group, making it less sterically hindered.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group instead of a sec-butyl group, which can influence its reactivity and steric properties.
Uniqueness
3-Bromo-1-sec-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the sec-butyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a variety of complex compounds .
Properties
IUPAC Name |
3-bromo-1-butan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLISBTWFOGIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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